molecular formula C10H11NO3 B3042336 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene CAS No. 575504-26-6

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Cat. No.: B3042336
CAS No.: 575504-26-6
M. Wt: 193.2 g/mol
InChI Key: BJMAIIRQVRRZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol” is likely a complex organic compound. Based on its name, it likely contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “5-Methyl” indicates a methyl group attached to the 5th carbon of the indene structure, and “7-nitro” suggests a nitro group attached to the 7th carbon. The “2,3-dihydro” implies that the compound is a derivative of indene that has been hydrogenated at the 2nd and 3rd positions . The “4-ol” indicates the presence of a hydroxyl group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would consist of a fused ring system (indene) with various functional groups attached at specified positions. These include a methyl group at the 5th position, a nitro group at the 7th position, and a hydroxyl group at the 4th position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions to form amines, and the hydroxyl group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimalarial Activity

Research on compounds related to 5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol has shown significant antimalarial properties. A study by Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which demonstrated excellent activity against resistant strains of malaria parasites in mice and primate models. This suggests potential clinical applications in treating malaria (Werbel et al., 1986).

Synthesis and Structural Studies

Various studies have focused on the synthesis of nitro-substituted derivatives and their structural analysis. For instance, a study by Volkov et al. (2007) explored the synthesis of 4-nitro derivatives and examined their molecular structures through X-ray structural analysis (Volkov et al., 2007). Another study by Kost et al. (1972) detailed the synthesis of 5-and 6-nitro-4-methyl-2,3-dihydro-1H-1,5-benzo-2-diazepinones, showcasing the chemical versatility and potential for further modifications of this compound (Kost et al., 1972).

Antiviral Properties

A study by Ivoilova et al. (2021) on the related compound 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate indicated promising antiviral properties. This research explored the electrochemical transformations of the compound, suggesting potential in antiviral drug development (Ivoilova et al., 2021).

Mechanism of Action

Without specific context or research, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism would depend on how its structure interacts with biological molecules .

Safety and Hazards

As with any chemical compound, handling “5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol” would require appropriate safety measures. The nitro group in particular can be associated with explosive properties, and the compound should be handled with care .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-9(11(13)14)7-3-2-4-8(7)10(6)12/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMAIIRQVRRZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC2=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 2
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 3
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 4
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 5
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.